(S)-2-amino-2-(3-bromophenyl)ethanol CAS number and synonyms
(S)-2-amino-2-(3-bromophenyl)ethanol CAS number and synonyms
CAS Number: 209963-05-3
Synonyms: (S)-3-Bromophenylglycinol; (S)-
Part 1: Executive Summary
(S)-2-amino-2-(3-bromophenyl)ethanol is a high-value chiral building block characterized by a vicinal amino-alcohol motif and a meta-substituted bromine handle .[1] Unlike simple phenylglycinols, the inclusion of the 3-bromo functionality elevates this compound from a passive chiral auxiliary to an active scaffold for diversity-oriented synthesis (DOS) .[1]
For drug development professionals, this molecule represents a strategic "bifunctional pivot":
-
The Chiral Center (S-configuration): Derived from the amino acid pool, it provides high enantiomeric excess (>98% ee) essential for pharmacological compliance in beta-adrenergic agonists and kinase inhibitors.[1]
-
The Aryl Bromide: Enables late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the rapid generation of biaryl libraries without compromising the established stereocenter.[1]
This guide outlines the critical parameters for the synthesis, validation, and application of this intermediate, focusing on maintaining optical purity during the reduction and coupling phases.
Part 2: Physicochemical Profile[1]
| Property | Specification |
| CAS Number | 209963-05-3 (S-isomer) |
| Molecular Formula | C |
| Molecular Weight | 216.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 92–96 °C (Typical range for phenylglycinols) |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in MeOH, EtOH, DMSO; slightly soluble in water.[1] |
| pKa | ~9.5 (Amine), ~14 (Alcohol) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Critical Note on CAS: Ensure distinction from the (R)-enantiomer (CAS: 209963-04-2) and the racemate (CAS: 188586-75-6).[1]
Part 3: Strategic Utility & Applications
The utility of (S)-2-amino-2-(3-bromophenyl)ethanol extends beyond simple substitution.[1] It is a privileged scaffold for constructing bioactive heterocycles and adrenergic receptor ligands .[1]
Precursor to Beta-3 Adrenergic Agonists
The structural homology to the phenylethanolamine core of drugs like Mirabegron and Vibegron makes this compound a vital intermediate.[1] The 3-bromo position allows for the attachment of extended biaryl systems required for receptor selectivity, while the amino-alcohol terminus mimics the norepinephrine binding motif.[1]
Synthesis of Chiral Oxazolines (Ligand Design)
Reaction with nitriles or carboxylic acids yields chiral oxazolines , which are extensively used as ligands in asymmetric catalysis (e.g., in Pybox or Box ligands). The bromine atom allows these ligands to be anchored to solid supports or polymers.[1]
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways utilizing the Br-handle and Amino-Alcohol motif.[1]
Part 4: Synthesis & Manufacturing Protocol
The most robust route to (S)-2-amino-2-(3-bromophenyl)ethanol is the chemoselective reduction of the corresponding amino acid, (S)-3-bromophenylglycine.[1] This method preserves optical purity better than resolving racemic amino alcohols.[1]
Protocol: Iodine-Mediated Borohydride Reduction
Rationale: While LiAlH
Reagents
-
(S)-3-Bromophenylglycine (1.0 equiv)[1]
-
Sodium Borohydride (NaBH
, 2.5 equiv) -
Iodine (I
, 1.0 equiv) -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
).[1] -
Precursor Charge: Suspend (S)-3-bromophenylglycine in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]
-
Borohydride Addition: Add NaBH
portion-wise. The mixture may remain a suspension.[1] -
Iodine Activation: Dissolve I
in THF and add dropwise via an addition funnel over 30–60 minutes. -
Reflux: Once gas evolution ceases, heat the reaction to reflux (66°C) for 12–18 hours.
-
Quench: Cool to 0°C. Carefully quench with Methanol (
) until bubbling stops. -
Workup: Concentrate in vacuo. Redissolve residue in 20% KOH and stir for 4 hours (to break boron-amine complexes). Extract with Ethyl Acetate (
) x3. -
Purification: Dry organic layer over
. Recrystallize from EtOAc/Hexanes or convert to HCl salt for long-term storage.[1]
Figure 2: Workflow for the reduction of (S)-3-bromophenylglycine.
Part 5: Analytical Validation
Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee).
Chiral HPLC Method[1]
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Acceptance Criteria: (S)-isomer > 98.5% area; (R)-isomer < 1.5%.[1]
Optical Rotation
-
Method: Polarimetry (
). -
Solvent: Ethanol or 1N HCl.[1]
-
Expectation: Specific rotation values must be compared against a certified standard or CoA, as solvent effects can invert the sign. Generally, phenylglycinols exhibit significant rotation.[1]
Proton NMR ( H-NMR)
Diagnostic peaks (DMSO-
- ~7.5–7.2 (m, 4H, Ar-H) – Confirm 3-bromo substitution pattern.[1]
- ~5.0 (t, 1H, OH).[1]
-
~3.8 (m, 1H, CH -NH
).[1] -
~3.4 (m, 2H, CH
-OH).[1]
Part 6: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling:
-
Avoid contact with oxidizing agents (e.g., peroxides) which can oxidize the amine to a nitro/nitroso group or the alcohol to an aldehyde.
-
Hygroscopic: Store in a desiccator or under nitrogen.[1] Moisture absorption can make the solid sticky and difficult to handle.
-
-
Disposal: Dispose of as halogenated organic waste due to the bromine content.
References
-
Lead Sciences. (S)-2-Amino-2-(3-bromophenyl)ethanol Product Specifications. Lead Sciences Catalog.[1] Link
-
MySkinRecipes. Applications of Bromophenyl Amino Alcohols in Pharmaceutical Synthesis.Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22145001, 2-Amino-2-(3-bromophenyl)ethanol.[1] PubChem.[1] Link[1]
-
McKennon, M. J., et al. A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 1993. (Foundational protocol for NaBH4/I2 reduction). Link[1]
-
Fisher Scientific. Safety Data Sheet: 2-Amino-2-(3-bromophenyl)ethanol.[1]Link[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - Google Patents [patents.google.com]
